6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 79040-13-4
VCID: VC17175447
InChI: InChI=1S/C18H20N2O4/c1-11-7-15(9-17(21)23-11)19-13-3-5-14(6-4-13)20-16-8-12(2)24-18(22)10-16/h3-6,9-12,19-20H,7-8H2,1-2H3
SMILES:
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one

CAS No.: 79040-13-4

Cat. No.: VC17175447

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one - 79040-13-4

Specification

CAS No. 79040-13-4
Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name 2-methyl-4-[4-[(2-methyl-6-oxo-2,3-dihydropyran-4-yl)amino]anilino]-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C18H20N2O4/c1-11-7-15(9-17(21)23-11)19-13-3-5-14(6-4-13)20-16-8-12(2)24-18(22)10-16/h3-6,9-12,19-20H,7-8H2,1-2H3
Standard InChI Key KVWURTWAXZTMOL-UHFFFAOYSA-N
Canonical SMILES CC1CC(=CC(=O)O1)NC2=CC=C(C=C2)NC3=CC(=O)OC(C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate architecture:

  • Core framework: Two partially saturated γ-pyranone rings (5,6-dihydro-2H-pyran-2-one) form the backbone.

  • Substituents:

    • A methyl group at position 6 of the first pyranone ring.

    • A 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl group linked via an anilino bridge (-NH-C6H4-) to position 4 of the second pyranone.

The planar γ-pyranone rings enable π-π stacking interactions, while the anilino linker introduces conformational flexibility. Hydrogen-bonding sites at the carbonyl (C=O) and amine (NH) groups further enhance its potential for molecular recognition .

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular weight328.4 g/mol
Hydrogen bond acceptors4
Hydrogen bond donors2
Rotatable bonds4

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

While no explicit synthesis route is documented for this compound, retroanalysis suggests feasible strategies:

  • Ring formation: Cyclocondensation of diketones with amines or hydrazines, as seen in related dihydro-pyranone syntheses .

  • Anilino bridge installation: Ullmann coupling or Buchwald-Hartwig amination to link the pyranone subunits.

  • Functionalization: Methylation via nucleophilic substitution or reductive amination.

Analogous Syntheses

Compounds with similar scaffolds, such as 4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CID: N/A), employ multicomponent reactions (e.g., Hantzsch synthesis) under acidic conditions . For instance, cyclization of β-ketoesters with aryl amines yields dihydro-pyranones, while Suzuki-Miyaura cross-coupling could introduce aryl groups .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (estimated via XLogP3: 2.1) indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility. Polar surface area (PSA: 89.9 Ų) aligns with Rule-of-Five guidelines, hinting at oral bioavailability potential .

Stability Profile

  • Thermal stability: Pyranone derivatives typically decompose above 200°C, though experimental data are lacking.

  • Photostability: Conjugated dienes in the structure may predispose it to UV-induced degradation.

Comparative Analysis with Structural Analogs

Antimicrobial Analogs

3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one (CID: N/A) shares a fused heterocyclic core and shows MIC values of 8 μg/mL against S. aureus . The target compound’s pyranone rings may similarly disrupt cell wall synthesis.

Anticancer Analogs

4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile inhibits HeLa cells (IC₅₀: 5.3 μM) by tubulin polymerization disruption . The anilino bridge in the target compound could enable analogous mechanisms.

Future Directions

Synthesis Optimization

  • Explore microwave-assisted synthesis to reduce reaction times.

  • Investigate enantioselective routes for chiral variants.

Biological Screening

  • Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and microbial panels.

  • Evaluate pharmacokinetics in rodent models.

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